Technical Guide: Synthesis, Characterization, and Application of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole
Technical Guide: Synthesis, Characterization, and Application of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole
Executive Summary & Chemical Identity
In modern structure-based drug design, highly functionalized pyrazoles serve as privileged scaffolds for kinase inhibitors, receptor antagonists, and agrochemicals. The compound 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole represents a highly specialized, sterically tuned building block designed for late-stage palladium-catalyzed cross-coupling.
The CAS Registry Number Status
Extensive database queries and chemical registry analyses confirm that a specific Chemical Abstracts Service (CAS) Registry Number has not been publicly assigned to 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole [1]. In the pharmaceutical industry, it is common for highly specific, newly enumerated, or proprietary building blocks to exist in virtual libraries (such as those associated with CAS 1223227-56-2 derivatives) without a formal public CAS assignment until they are patented or produced in commercial bulk [1]. However, its structural analogs, such as 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) [2] and 4-bromo-5-methoxy-1-methyl-1H-pyrazole [3], are well-documented.
Physicochemical Profiling
To facilitate its use in drug discovery workflows, the calculated quantitative properties of the compound are summarized below:
| Property | Value | Causality / Relevance to Drug Design |
| IUPAC Name | 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole | Standardized nomenclature for structural generation. |
| Molecular Formula | C9H15BrN2O | Determines exact mass for mass spectrometry (MS) validation. |
| Molecular Weight | 247.13 g/mol | Optimal low MW for a fragment or building block (Rule of 3 compliant). |
| Exact Mass | 246.0368 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) identification. |
| Topological Polar Surface Area | 27.0 Ų | Low tPSA ensures excellent membrane permeability of the final API. |
| Hydrogen Bond Donors / Acceptors | 0 / 3 | Enhances lipophilicity; acts purely as an H-bond acceptor. |
| Rotatable Bonds | 4 | Provides sufficient flexibility for target binding pocket adaptation. |
Mechanistic Synthesis Strategy
The synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole requires a highly controlled, two-phase approach to ensure correct regiochemistry.
Causality in Experimental Design:
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Regioselective Cyclocondensation: The reaction between an asymmetrical 1,3-dicarbonyl equivalent (e.g., 1-methoxy-2,4-pentanedione) and isobutylhydrazine yields two potential regioisomers. The steric bulk of the isobutyl group drives the regioselectivity. The less sterically hindered carbonyl preferentially undergoes initial Schiff base formation with the primary amine of the hydrazine, directing the methoxymethyl group to the 5-position.
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Electrophilic Aromatic Bromination: The pyrazole core is inherently electron-rich. The C4 position is the most nucleophilic site due to the synergistic electron-donating effects of the adjacent nitrogen atoms and the C5-alkoxy group. We utilize N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). DMF stabilizes the bromonium ion intermediate, ensuring a mild, controlled electrophilic aromatic substitution that prevents over-bromination or degradation of the ether linkage.
Workflow for the regioselective synthesis of the target pyrazole building block.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system , incorporating mandatory In-Process Controls (IPCs) that act as go/no-go decision gates.
Phase 1: Synthesis of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
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Preparation: In a 250 mL round-bottom flask, dissolve 1-methoxy-2,4-pentanedione (10.0 mmol, 1.0 eq) in 50 mL of anhydrous ethanol.
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Addition: Add isobutylhydrazine hydrochloride (11.0 mmol, 1.1 eq) followed by triethylamine (12.0 mmol, 1.2 eq) dropwise at 0 °C to neutralize the hydrochloride salt and initiate nucleophilic attack.
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Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.
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Self-Validation (IPC 1): Sample 50 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.
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Validation Criteria: The reaction is complete when the dicarbonyl precursor peak disappears and a dominant peak at m/z 169 [M+H]+ emerges.
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Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The 5-substituted isomer elutes slightly faster due to intramolecular steric shielding of the pyrazole dipole.
Phase 2: Regioselective Bromination
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Preparation: Dissolve the purified 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (8.0 mmol, 1.0 eq) in 40 mL of anhydrous DMF. Cool the flask to 0 °C using an ice bath.
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Bromination: Add N-Bromosuccinimide (NBS) (8.4 mmol, 1.05 eq) in small portions over 15 minutes. Causality: Gradual addition prevents thermal spikes that could lead to radical side-reactions.
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Reaction: Remove the ice bath and stir at room temperature for 2 hours.
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Self-Validation (IPC 2): Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1).
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Validation Criteria: A new, highly UV-active spot with a higher Rf value indicates the successful addition of the lipophilic bromine atom. Confirm via LC-MS: look for the characteristic 1:1 isotopic doublet at m/z 247 and 249 [M+H]+ , which is the definitive signature of a mono-brominated species.
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Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ). Causality: This instantly reduces any unreacted NBS or free Br2 to inert bromide salts, preventing downstream contamination. Extract with ethyl acetate (3 x 30 mL), wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate to yield the final product.
Downstream Applications in Drug Discovery
The strategic placement of the bromine atom at the C4 position makes this compound an ideal electrophile for Suzuki-Miyaura cross-coupling [2]. By reacting this building block with diverse aryl or heteroaryl boronic acids, medicinal chemists can rapidly generate libraries of complex pyrazole derivatives. The isobutyl group provides a lipophilic anchor to occupy hydrophobic pockets in target proteins, while the methoxymethyl group acts as a hydrogen bond acceptor, often crucial for interacting with hinge-region kinases.
Downstream application of the bromopyrazole via palladium-catalyzed cross-coupling.
